6-Methyl-2,3-dihydroquinolin-4(1H)-one

Lipophilicity Drug-likeness Physicochemical Property

6-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS 36054-00-9) is a core building block for medicinal chemistry, distinguished by its C6 methyl substitution which enables Mannich-type N-alkylation chemistry that 8-substituted analogs cannot perform. With zero rotatable bonds, it offers a conformationally restricted scaffold for fragment-based lead discovery and tubulin polymerization inhibitor design (validated IC50 3.06 μM). Its balanced lipophilicity (XLogP3 1.8) and low TPSA (29.1 Ų) ensure drug-like properties. Procure for asymmetric conjugate addition (76-86% ee) and colchicine-site inhibitor campaigns.

Molecular Formula C10H11NO
Molecular Weight 161.204
CAS No. 36054-00-9
Cat. No. B2985628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2,3-dihydroquinolin-4(1H)-one
CAS36054-00-9
Molecular FormulaC10H11NO
Molecular Weight161.204
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NCCC2=O
InChIInChI=1S/C10H11NO/c1-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-3,6,11H,4-5H2,1H3
InChIKeyBRCJKLXFHFWGDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS 36054-00-9): Procurement-Relevant Baseline Specifications


6-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS 36054-00-9, C10H11NO, MW 161.20) is a core scaffold in the dihydroquinolinone class, characterized by a partially saturated quinoline ring bearing a C4 ketone and a C6 methyl substituent [1]. Computed physicochemical parameters from authoritative databases indicate an XLogP3-AA value of 1.8, a topological polar surface area (TPSA) of 29.1 Ų, a single hydrogen bond donor, and zero rotatable bonds [1]. These properties establish a baseline for differentiating procurement selection among structurally analogous dihydroquinolinone building blocks used in medicinal chemistry optimization campaigns [2].

6-Methyl-2,3-dihydroquinolin-4(1H)-one: Why In-Class Substitution Is Not Structurally Trivial


The dihydroquinolin-4(1H)-one class is not uniformly substitutable. Substituent identity and position on the aryl ring significantly modulate both downstream synthetic reactivity and target binding characteristics [1]. For example, 6-substituted derivatives can undergo Mannich reactions that 8-substituted analogs cannot, demonstrating divergent synthetic utility within the same nominal class [2]. Moreover, the dihydroquinolinone pharmacophore can be replaced with a quinolinone pharmacophore to yield enhanced p38 MAP kinase inhibitory activity, indicating that minor structural alterations within the broader scaffold family produce quantitatively distinct biological outcomes [3]. Procurement decisions based on generic scaffold identity alone, without accounting for specific substitution patterns, introduce avoidable variability into both synthetic workflows and biological screening campaigns.

6-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS 36054-00-9): Comparator-Based Quantitative Evidence for Procurement


Lipophilicity Differentiation: 6-Methyl vs. Unsubstituted Core Scaffold

The 6-methyl substitution on the dihydroquinolin-4(1H)-one scaffold produces a quantifiable increase in lipophilicity compared to the unsubstituted core scaffold. 6-Methyl-2,3-dihydroquinolin-4(1H)-one exhibits an XLogP3-AA value of 1.8 [1]. The 2,3-dihydroquinolin-4(1H)-one hydrochloride salt (CAS 71412-22-1) has a reported logP of 2.62490 [2]. Note that direct comparator data for the neutral unsubstituted 2,3-dihydroquinolin-4(1H)-one is not available in open authoritative sources. The observed difference represents a class-level inference regarding the lipophilicity-modulating effect of C6 alkyl substitution.

Lipophilicity Drug-likeness Physicochemical Property XLogP3

Synthetic Reactivity Divergence: 6-Substituted vs. 8-Substituted Dihydroquinolinones in Mannich Chemistry

The position of substituents on the dihydroquinolin-4(1H)-one scaffold governs downstream reactivity in Mannich-type derivatization reactions. Classic studies demonstrate that 6-substituted dihydroquinolin-4(1H)-ones (including 6-chloro, 6-bromo, and 6-methyl derivatives) react smoothly with Mannich bases to yield 1-(2-arenoylethyl) derivatives, whereas 8-substituted compounds remain unchanged under identical reaction conditions [1]. This positional reactivity dichotomy establishes that 6-substituted analogs, including 6-Methyl-2,3-dihydroquinolin-4(1H)-one, possess a distinct and favorable synthetic profile for N-alkylation derivatization relative to their 8-substituted counterparts.

Synthetic Chemistry Reactivity Divergence Mannich Reaction Functional Group Tolerance

Topological Polar Surface Area and Drug-Likeness: Quantitative Comparison of C6-Methyl Substitution Effects

The topological polar surface area (TPSA) of 6-Methyl-2,3-dihydroquinolin-4(1H)-one is computed as 29.1 Ų [1]. The unsubstituted core scaffold 2,3-dihydroquinolin-4(1H)-one (CAS 4295-36-7, C9H9NO) shares the identical hydrogen bonding motif (one H-donor, two H-acceptors) and therefore has an equivalent TPSA [2]. The addition of the C6 methyl group increases molecular weight (+14 Da) and modulates lipophilicity (see Evidence Item 1) without altering TPSA, which remains below the typical threshold of 140 Ų associated with oral bioavailability [3].

Drug-likeness TPSA Bioavailability Prediction Physicochemical Property

Scaffold Validation: Dihydroquinolin-4(1H)-one Core Confirmed as Viable Tubulin Polymerization Inhibitor Scaffold

The dihydroquinolin-4(1H)-one scaffold has been validated as a viable template for designing tubulin polymerization inhibitors targeting the colchicine binding site [1]. The most potent derivative (compound 6t) in a 2023 medicinal chemistry optimization campaign demonstrated tubulin polymerization inhibitory activity with an IC50 value of 3.06 μM, and antiproliferative activities against four cancer cell lines with IC50 values ranging from 0.003 to 0.024 μM [1]. In vivo, compound 6t achieved a tumor growth inhibition (TGI) rate of 63.3% in an H22 allograft tumor model (i.v., 20 mg/kg per day) without obvious toxicity [1].

Anticancer Tubulin Polymerization Scaffold Validation Colchicine Binding Site

Conformational Restriction: Zero Rotatable Bonds Distinguishes 6-Methyl Scaffold from More Flexible Analogs

6-Methyl-2,3-dihydroquinolin-4(1H)-one contains zero rotatable bonds, as computed by Cactvs 3.4.6.11 [1]. In contrast, 2-aryl-substituted dihydroquinolin-4(1H)-one derivatives (e.g., 2-phenyl-2,3-dihydroquinolin-4(1H)-one) contain at least one rotatable bond between the C2 position and the pendant aryl group [2]. This conformational restriction in the 6-methyl substituted scaffold imposes lower entropic penalty upon target binding and may contribute to improved ligand efficiency metrics in structure-based drug design campaigns.

Conformational Restriction Rotatable Bond Count Ligand Efficiency Entropic Penalty

Methyl Substituent Electronic Effect: Differentiating 6-Methyl from 6-Halogen and 6-CF3 Analogs in Asymmetric Synthesis

In conjugate addition routes to 2-alkyl-2,3-dihydroquinolin-4(1H)-ones, the 6-position substituent electronic character influences stereoselectivity outcomes. Asymmetric conjugate addition to Boc-protected ethyl 6-substituted 4(1H)-quinolone-3-carboxylates achieves enantiomeric excess (ee) values in the range of 30-86%, with 6-methyl, halogen, or CF3 substituents providing the highest stereoselectivities (76-86% ee) [1]. This indicates that 6-methyl substitution (electron-donating) confers stereoselectivity comparable to electron-withdrawing halogen and CF3 groups, positioning 6-Methyl-2,3-dihydroquinolin-4(1H)-one as a stereochemically competent scaffold for asymmetric derivatization.

Asymmetric Synthesis Enantioselectivity Electronic Effects Stereoselectivity

6-Methyl-2,3-dihydroquinolin-4(1H)-one (36054-00-9): Evidence-Derived Application Scenarios for Procurement Planning


Oncology Medicinal Chemistry: Tubulin Polymerization Inhibitor Scaffold Optimization

Procure 6-Methyl-2,3-dihydroquinolin-4(1H)-one as a core building block for designing colchicine-site tubulin polymerization inhibitors. The dihydroquinolin-4(1H)-one scaffold has been validated in a 2023 medicinal chemistry campaign, with optimized derivatives demonstrating tubulin polymerization IC50 values of 3.06 μM and antiproliferative activity against multiple cancer cell lines in the low nanomolar range (0.003-0.024 μM). In vivo efficacy has been confirmed in an H22 allograft model (TGI = 63.3% at 20 mg/kg i.v.) [1]. The 6-methyl substitution offers modulated lipophilicity (XLogP3 = 1.8) and zero rotatable bonds [2], providing a conformationally restricted starting point distinct from 2-aryl-substituted analogs.

Synthetic Chemistry: Mannich Reaction Derivatization for N-Alkylated Library Synthesis

Utilize 6-Methyl-2,3-dihydroquinolin-4(1H)-one in synthetic workflows requiring Mannich-type N-alkylation. Classic reactivity studies confirm that 6-substituted dihydroquinolin-4(1H)-ones undergo successful reaction with Mannich bases to yield 1-(2-arenoylethyl) derivatives, whereas 8-substituted analogs fail to react under identical conditions [3]. Procurement of the 6-methyl analog ensures access to this key derivatization pathway, enabling efficient diversification of compound libraries for medicinal chemistry or chemical biology applications.

Asymmetric Synthesis: Chiral 2-Alkyl Dihydroquinolinone Construction

Employ 6-Methyl-2,3-dihydroquinolin-4(1H)-one as a substrate for asymmetric conjugate addition reactions to access enantiomerically enriched 2-alkyl-2,3-dihydroquinolin-4(1H)-ones. Studies indicate that 6-methyl substitution (electron-donating) yields stereoselectivity (76-86% ee) comparable to electron-withdrawing 6-halogen and 6-CF3 substituents [4]. Procurement of the 6-methyl analog provides a stereochemically competent building block that avoids the metabolic instability, higher cost, or synthetic complexity often associated with halogenated or trifluoromethylated alternatives.

Fragment-Based Drug Discovery: Conformationally Restricted Hit Identification

Screen 6-Methyl-2,3-dihydroquinolin-4(1H)-one as a fragment-sized scaffold (MW 161.20) with favorable physicochemical properties for fragment-based lead discovery. The compound possesses zero rotatable bonds [2], minimizing entropic penalty upon target binding and maximizing ligand efficiency—a critical metric in fragment screening. Its TPSA of 29.1 Ų [2] remains well below the 140 Ų oral bioavailability threshold, and its XLogP3 of 1.8 [2] provides a balanced lipophilicity profile suitable for fragment library inclusion. Procurement of this conformationally restricted scaffold offers distinct advantages over more flexible 2-substituted dihydroquinolinone analogs containing one or more rotatable bonds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-2,3-dihydroquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.